

Application Notes and Protocols for Evaluating ATRIPLA® in Treatment-Naive HIV Patients

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These application notes provide a framework for the clinical evaluation of **ATRIPLA®** (efavirenz/emtricitabine/tenofovir disoproxil fumarate), a fixed-dose combination antiretroviral medication for the treatment of HIV-1 infection in treatment-naive adult patients. The included protocols are based on methodologies employed in pivotal clinical trials that established the efficacy and safety profile of this regimen.

Introduction

ATRIPLA® is a single-tablet, once-daily regimen that combines three antiretroviral drugs with distinct mechanisms of action to suppress HIV-1 replication.[1] Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI), while emtricitabine and tenofovir disoproxil fumarate are nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).[1] This combination therapy targets the HIV reverse transcriptase enzyme, a critical component for the conversion of viral RNA into DNA, thereby inhibiting the viral replication cycle.[1][2] Clinical trials have demonstrated the potent and durable antiretroviral activity of ATRIPLA® in treatment-naive patients.

Key Clinical Trials Overview

Two key clinical trials that established the efficacy and safety of the components of **ATRIPLA®** in treatment-naive HIV-1 infected patients are Study 934 and the AIDS Clinical Trials Group (ACTG) Study 5142.



- Study 934: This was a prospective, open-label, randomized, multicenter study that compared the efficacy and safety of efavirenz in combination with a fixed-dose combination of emtricitabine and tenofovir DF versus efavirenz with a fixed-dose combination of zidovudine and lamivudine in treatment-naive HIV-1 infected subjects.[3][4]
- ACTG 5142: This was a large, randomized, open-label study that compared three
 antiretroviral regimens for the initial treatment of HIV-1 infection: efavirenz plus two NRTIs,
 lopinavir/ritonavir plus two NRTIs, and an NRTI-sparing regimen of efavirenz plus
 lopinavir/ritonavir.[5][6]

Data Presentation

The following tables summarize the key efficacy and safety data from Study 934 and ACTG 5142.

Table 1: Efficacy Outcomes in Treatment-Naive Patients

(Study 934)

| Outcome | Emtricitabine + Tenofovir DF + Efavirenz (n=257) | Zidovudine/Lamivu dine + Efavirenz (n=254) | p-value |
|--|--|--|---------|
| HIV-1 RNA <400 copies/mL at Week 48 | 84% | 73% | 0.002 |
| HIV-1 RNA <50 copies/mL at Week 48 | 80% | 70% | - |
| Mean Increase in CD4+ Cell Count from Baseline at Week 48 (cells/mm³) | 190 | 158 | 0.002 |

Data sourced from Study 934 results.[7][8]

Table 2: Efficacy Outcomes in Treatment-Naive Patients (ACTG 5142)



| Outcome | Efavirenz + 2 NRTIs | Lopinavir/ritonavir + 2 NRTIs |
|---|---------------------|----------------------------------|
| Time to Virologic Failure (HR; 95% CI) | 0.53 (0.39-0.72) | - |
| HIV-1 RNA <50 copies/mL at Week 96 | 89% | 77% |
| Median Increase in CD4+ Cell Count from Baseline at Week 96 (cells/mm³) | 241 | 285 |

Data sourced from ACTG 5142 results.[6][9]

Table 3: Selected Adverse Events in Treatment-Naive

Patients (Study 934)

| Adverse Event | Emtricitabine + Tenofovir DF + Efavirenz | Zidovudine/Lamivudine + Efavirenz |
|--|--|--------------------------------------|
| Discontinuation due to Adverse Events | 5% | 11% |
| Nausea | 9% | 27% |
| Fatigue | 9% | 16% |
| Anemia | <1% | 10% |

Data sourced from Study 934 results.

Table 4: Lipid Abnormalities in Treatment-Naive Patients (ACTG 5142)



| Lipid Parameter (Median Change from Baseline) | Efavirenz + 2 NRTIs | Lopinavir/ritonavir + 2 NRTIs |
|--|---------------------|----------------------------------|
| Total Cholesterol (mg/dL) | +24 | +54 |
| Triglycerides (mg/dL) | +17 | +85 |

Data sourced from ACTG 5142 results.

Experimental Protocols

Protocol 1: Quantification of HIV-1 RNA in Plasma (Viral Load)

Objective: To quantify the number of copies of HIV-1 RNA in patient plasma samples using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay.

Principle: This assay involves the reverse transcription of viral RNA into complementary DNA (cDNA), followed by the amplification of a specific target sequence within the HIV-1 genome using real-time PCR. The amount of amplified product is measured in real-time using fluorescent probes, and the initial quantity of viral RNA is determined by comparison to a standard curve.

Materials:

- Blood collection tubes with EDTA anticoagulant
- Centrifuge
- Plasma storage tubes
- RNA extraction kit (e.g., guanidinium isothiocyanate-acid phenol method)
- Reverse transcriptase enzyme
- DNA polymerase (Taq polymerase)
- Primers and probes specific for a conserved region of the HIV-1 genome (e.g., gag or LTR)



- Deoxynucleotide triphosphates (dNTPs)
- Real-time PCR instrument
- HIV-1 RNA standards of known concentrations

Procedure:

- Sample Collection and Processing: a. Collect whole blood in EDTA tubes. b. Centrifuge the blood sample to separate plasma from cellular components. c. Carefully collect the plasma and store at -80°C until analysis.
- RNA Extraction: a. Extract viral RNA from plasma samples using a validated RNA extraction kit according to the manufacturer's instructions.
- Reverse Transcription: a. Prepare a master mix containing reverse transcriptase, dNTPs, and reverse primer. b. Add the master mix to the extracted RNA and incubate to synthesize cDNA.
- Real-Time PCR: a. Prepare a PCR master mix containing DNA polymerase, dNTPs, forward
 and reverse primers, and a fluorescently labeled probe. b. Add the cDNA to the PCR master
 mix. c. Perform real-time PCR using a thermal cycler with fluorescence detection. The
 cycling conditions should be optimized for the specific primers and probe set.
- Data Analysis: a. Generate a standard curve by plotting the cycle threshold (Ct) values of the known standards against the logarithm of their concentrations. b. Determine the concentration of HIV-1 RNA in the patient samples by interpolating their Ct values on the standard curve. c. Results are typically reported as copies of HIV-1 RNA per milliliter of plasma.

Protocol 2: CD4+ T-Cell Count by Flow Cytometry

Objective: To determine the absolute number of CD4+ T-lymphocytes in a whole blood sample using flow cytometry.

Principle: This method uses fluorescently labeled monoclonal antibodies that specifically bind to the CD4 protein on the surface of T-helper cells. A flow cytometer is then used to count the



number of cells that are positive for the CD4 marker.

Materials:

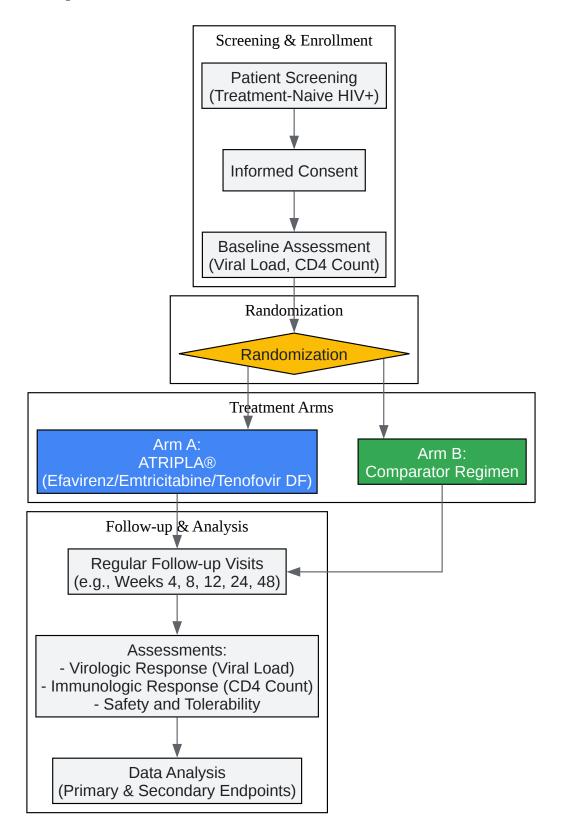
- Blood collection tubes with EDTA anticoagulant
- Flow cytometer
- Monoclonal antibodies: Anti-CD4 (labeled with a fluorochrome, e.g., PE) and Anti-CD45 (labeled with a different fluorochrome, e.g., FITC)
- Lysing solution (to lyse red blood cells)
- Sheath fluid for the flow cytometer
- Calibration beads

Procedure:

- Sample Collection: a. Collect whole blood in EDTA tubes.
- Staining: a. Add a specific volume of whole blood to a test tube. b. Add the fluorescently labeled anti-CD4 and anti-CD45 antibodies to the tube. c. Vortex gently and incubate in the dark at room temperature for 15-20 minutes.
- Lysis: a. Add the lysing solution to the tube to lyse the red blood cells. b. Incubate for a specified time according to the manufacturer's instructions.
- Flow Cytometry Analysis: a. Run the sample on the flow cytometer. b. Set up a gating strategy to first identify the lymphocyte population based on their forward and side scatter properties, and then further gate on the CD45-positive cells. c. Within the lymphocyte gate, identify the population of cells that are positive for the CD4 marker.
- Data Analysis: a. The flow cytometer software will calculate the percentage of CD4+ T-cells within the lymphocyte population. b. The absolute CD4+ T-cell count is calculated by multiplying the percentage of CD4+ T-cells by the total lymphocyte count obtained from a complete blood count (CBC). The result is expressed as cells per cubic millimeter (cells/mm³).



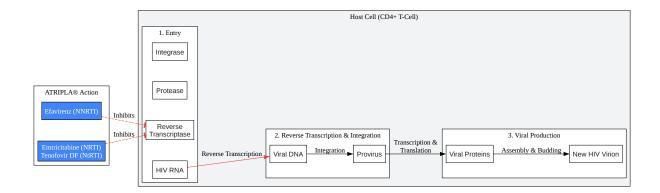
Mandatory Visualizations



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Caption: A simplified workflow of a randomized clinical trial evaluating **ATRIPLA**® in treatment-naive HIV patients.



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Caption: Mechanism of action of ATRIPLA® components on the HIV-1 replication cycle.

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Methodological & Application





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